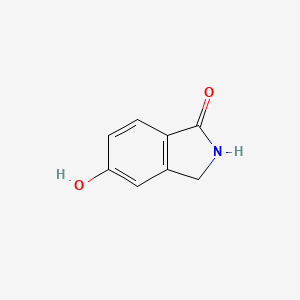

5-Hydroxyisoindolin-1-one

Description

Significance of Isoindolinone Derivatives in Natural Products and Medicinal Chemistry

The isoindolin-1-one (B1195906) framework, a bicyclic structure composed of a fused benzene (B151609) and a γ-lactam ring, is a significant scaffold in the fields of natural products and medicinal chemistry. nih.gov This structural motif is present in a wide array of naturally occurring compounds that exhibit diverse and potent biological activities. nih.govoncowitan.com Consequently, isoindolinone derivatives have been the subject of extensive research for several decades, recognized for their therapeutic potential across various diseases. nih.gov

In the realm of natural products, the isoindolinone core is found in molecules isolated from various sources, including fungi, which are known to produce a diversity of these compounds with anticancer and fibrinolytic activities. oncowitan.com The inherent bioactivity of this scaffold has established it as a "privileged structure" in medicinal chemistry. This term signifies a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery.

The pharmaceutical relevance of isoindolinones is underscored by their application in developing therapeutic agents. acs.org The diverse bioactivities associated with this scaffold include antimicrobial, antiviral, anticancer, anti-inflammatory, and anxiolytic properties. researchgate.netresearchgate.net For instance, certain N-phenyl isoindolinone derivatives have demonstrated significant mortality rates against agricultural pests, while others have shown promise as broad-spectrum antiviral agents. acs.org The development of synthetic methodologies to construct and modify the isoindolinone skeleton continues to be an active area of research, opening new avenues for medicinal chemistry applications. nih.govacs.org

Overview of the Research Landscape for 5-Hydroxyisoindolin-1-one

Within the broader class of isoindolinones, this compound is a specific derivative that has garnered attention primarily as a valuable building block in the synthesis of more complex, biologically active molecules. Its chemical structure and properties are well-characterized, providing a foundation for its use in synthetic chemistry. nih.gov

A notable application of this compound is in the development of advanced medical imaging agents. For example, it has been utilized as a key intermediate in the synthesis of positron emission tomography (PET) tracers. acs.org Specifically, its derivative, 7-Fluoro-5-hydroxyisoindolin-1-one, was synthesized as part of the development of tracers for imaging mutant huntingtin (mHTT) protein aggregates, which are implicated in Huntington's disease. acs.org This highlights the compound's role in creating sophisticated tools for neuroscience research and the potential diagnosis of neurodegenerative disorders.

The research landscape for this compound itself is more focused on its synthetic utility rather than its intrinsic biological activity. While the broader isoindolinone class is rich with bioactive compounds, this compound is often a starting material or intermediate. Its availability from commercial suppliers facilitates its use in research laboratories for the construction of novel compounds with potential therapeutic or diagnostic applications. avantorsciences.comfluorochem.co.ukbldpharm.com The study of related hydroxyisoindolinone derivatives, such as 3-hydroxyisoindolin-1-ones, as potential inhibitors of biological targets like bromodomain protein 4 (BRD4) in leukemia cells, further illustrates the importance of the hydroxylated isoindolinone scaffold in drug discovery, suggesting potential, yet unexplored, avenues for derivatives of this compound. doi.org

Compound Data Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₇NO₂ | 149.15 |

| 7-Fluoro-5-hydroxyisoindolin-1-one | C₈H₆FNO₂ | 167.14 |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNNRNIJRFYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626706 | |

| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252061-66-8 | |

| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxyisoindolin 1 One and Its Derivatives

Classical and Conventional Synthetic Approaches

Conventional methods for the synthesis of the isoindolinone core often rely on multi-step sequences involving fundamental organic reactions like nucleophilic substitution, cyclization, and transformations of phthalic acid derivatives.

Nucleophilic Substitution and Cyclization Reactions

One of the foundational strategies for constructing the isoindolinone ring involves the formation of the lactam via intramolecular cyclization. A prominent example is the one-pot synthesis from methyl 2-formylbenzoate (B1231588) derivatives through a reductive amination/lactamization sequence. This process begins with the reaction of a primary amine with the aldehyde group of the benzoate (B1203000) to form an intermediate imine. Subsequent reduction of the imine, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), yields an amine, which then undergoes a spontaneous intramolecular nucleophilic attack on the ester carbonyl to cyclize and form the isoindolinone ring sioc-journal.cn.

To obtain the target compound, 5-Hydroxyisoindolin-1-one, this reaction would commence with methyl 2-formyl-4-hydroxybenzoate. The reaction's efficiency can be influenced by the nature of the amine and the reaction conditions. For many aromatic and alkyl amines, the transformation proceeds effectively at room temperature in solvents like 1,2-dichloroethane (B1671644) sioc-journal.cn. However, for less reactive amines, such as certain 2-substituted anilines, heating in the presence of a base like potassium carbonate may be necessary to facilitate the final lactamization step sioc-journal.cn.

Another classical approach utilizes an aza-Wittig/cyclization reaction of o-phthalaldehydic acid methyl esters. In this method, an azide (B81097) reacts with triphenylphosphine (B44618) to form an iminophosphorane. This intermediate then reacts with the aldehyde group of the ester in an aza-Wittig reaction to generate an imine, which is subsequently reduced and cyclized to afford the N-substituted isoindolinone rsc.orgrsc.org.

Approaches from Phthalide Derivatives

Phthalide derivatives, particularly 3-alkylidenephthalides, serve as versatile precursors for isoindolinone synthesis. A highly efficient method involves the reaction of 3-alkylidenephthalides with primary amines, which can be significantly accelerated using ultrasonic irradiation nih.gov. This approach provides access to a variety of 3-hydroxyisoindolin-1-one derivatives.

The proposed mechanism for this transformation starts with a nucleophilic Michael addition of the primary amine to the exocyclic double bond of the 3-alkylidenephthalide. This is followed by tautomerization to a keto form. The final step is an intramolecular nucleophilic addition of the amide nitrogen onto the ketone carbonyl, which forms the five-membered lactam ring and generates the 3-hydroxy substituent nih.gov. The use of ultrasound has been shown to enhance reaction rates, leading to high yields in short reaction times, often at moderate temperatures (e.g., 50 °C) nih.gov.

The scope of this reaction is broad, accommodating various primary amines, including aliphatic, benzylic, and those containing additional functional groups. The table below summarizes the synthesis of various 3-hydroxyisoindolin-1-one derivatives using this methodology.

| 3-Alkylidenephthalide Precursor | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Ethanolamine | 3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one | 85 | i-PrOH, 50 °C, Ultrasound (30 min) |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | n-Butylamine | 3-Benzyl-2-butyl-3-hydroxyisoindolin-1-one | 95 | i-PrOH, 50 °C, Ultrasound (30 min) |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Furfurylamine | 3-Benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindolin-1-one | 93 | i-PrOH, 50 °C, Ultrasound (30 min) |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Phenethylamine | 3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one | 91 | i-PrOH, 50 °C, Ultrasound (30 min) |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Ammonium (B1175870) Acetate (B1210297) | 3-Benzyl-3-hydroxyisoindolin-1-one | 88 | i-PrOH, 50 °C, Ultrasound (30 min) |

Data sourced from research on ultrasonic-assisted synthesis of isoindolin-1-one (B1195906) derivatives. nih.gov

Modern Catalytic Synthetic Strategies

The development of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoindolinones. These modern strategies often involve C-H activation, annulation, and tandem processes, offering higher efficiency, atom economy, and novel pathways to functionalized derivatives.

Palladium-Catalyzed Annulations and Tandem Processes

Palladium catalysis is a powerful tool for constructing the isoindolinone scaffold, primarily through C-H activation and annulation reactions. One notable method is the synthesis of 3-hydroxyisoindolin-1-one derivatives via palladium-catalyzed C-H activation of secondary benzamides followed by annulation with aldehydes nih.gov. This strategy allows for the direct formation of the hydroxylated isoindolinone core.

Another sophisticated approach involves the palladium-catalyzed oxidative C-H olefination/annulation of N-substituted benzamides with alkenes nih.gov. These reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant. The directing group on the amide nitrogen plays a crucial role in facilitating the regioselective activation of the ortho C-H bond of the benzamide. The resulting palladacycle intermediate then coordinates with the alkene, leading to insertion and subsequent reductive elimination to form the isoindolinone ring.

| Starting Materials | Catalyst/Reagents | Process | Key Features |

|---|---|---|---|

| Secondary Benzamides + Aldehydes | Pd(II) catalyst | C-H Activation/Annulation | Direct synthesis of 3-hydroxyisoindolin-1-ones. nih.gov |

| N-Tosylbenzamides + Alkenes | Pd(OAc)₂ / O₂ or Air | Oxidative C-H Olefination/Annulation | Utilizes readily available alkenes. nih.gov |

| N-Alkylanilines + Bromoalkynes | Pd(II) catalyst / Ag₂CO₃ | Oxidative C-H Activation/Annulation | Provides access to indole (B1671886) derivatives, a related heterocycle synthesis strategy. rsc.org |

| N-Methoxy Benzamides + Allenes | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | C-H Activation/Annulation | High regioselectivity for the synthesis of substituted hydroisoquinolones. mdpi.com |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of isoindolinones. Various copper-catalyzed reactions have been developed, including those involving intramolecular C-H functionalization and cross-coupling pathways.

A significant strategy is the copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides organic-chemistry.orgacs.org. This reaction utilizes a copper(II) triflate (Cu(OTf)₂) catalyst and an oxidant like PhI(OAc)₂ to effect the cyclization, forming N-sulfonyl-1-arylisoindolinones. The sulfonyl group can later be removed to yield the free isoindolinone organic-chemistry.org. Mechanistic studies suggest that the rate-determining step may involve the oxidation of a copper π-arene intermediate rather than the C-H bond cleavage itself organic-chemistry.orgacs.org.

Other copper-catalyzed methods include the oxidative annulation between enynes and N-methoxybenzamides, using a combination of copper(II) acetate and air as the oxidant system to form 3,3-disubstituted isoindolinones nih.gov.

| Starting Materials | Catalyst/Reagents | Process | Key Features |

|---|---|---|---|

| 2-Benzyl-N-tosylbenzamides | Cu(OTf)₂ / PhI(OAc)₂ | Intramolecular Benzylic C-H Sulfamidation | Directed C-H functionalization to form N-sulfonyl isoindolinones. organic-chemistry.orgacs.org |

| N-Methoxybenzamides + Enynes | Cu(OAc)₂ / Air | Oxidative Annulation | Forms 3,3-disubstituted isoindolinones at room temperature. nih.gov |

| Oxazoline Protected Benzamides + Malonates | Cu(OAc)₂ / Air | Aromatic C-H Coupling/Cyclization | Specific to malonates for forming 3,3-disubstituted isoindolinones. nih.gov |

Rhodium and Other Transition Metal Catalysis

Rhodium catalysts have proven to be exceptionally effective for C-H activation/annulation reactions leading to isoindolinones. An efficient and broadly applicable method involves the rhodium-catalyzed annulation of N-benzoylsulfonamides with a variety of olefins nih.govnih.gov.

This transformation is typically catalyzed by a rhodium complex such as [{RhCl₂Cp*}₂]. The reaction proceeds via the directed C-H activation of the benzoyl group to form a five-membered rhodacycle. This intermediate then undergoes insertion of an olefin, followed by subsequent steps to generate 3-monosubstituted or 3,3-disubstituted isoindolinones nih.gov. The methodology is compatible with both terminal and internal olefins and has even been extended to include diazoacetates as coupling partners nih.govnih.gov.

| Starting Materials | Catalyst | Process | Key Features |

|---|---|---|---|

| N-Benzoylsulfonamides + Olefins | [{RhCl₂Cp}₂] | C-H Activation/Annulation | Broad compatibility with various terminal and internal olefins. nih.gov |

| N-Benzoylsulfonamides + Diazoacetate | [{RhCl₂Cp}₂] | Tandem Dimerization/C-H Olefination | One-pot synthesis of 3,3-disubstituted isoindolinones. nih.govnih.gov |

| Benzoylhydrazines + Alkynes | Rh(III) catalyst | C-H Activation/Annulation | Synthesis of related isoquinolone structures. rsc.org |

Metal-Free Cyclization and Condensation Methods

Metal-free synthetic routes to isoindolinones are gaining increasing attention due to their environmental benefits and cost-effectiveness. These methods often rely on intramolecular cyclization or condensation reactions promoted by non-metallic reagents or catalysts.

A notable metal-free approach involves the one-pot synthesis of novel isoindolinones from 2-benzoylbenzoic acid derivatives through intramolecular cyclization in the presence of chlorosulfonyl isocyanate. This reaction proceeds under mild conditions and without the need for a metal catalyst, affording a series of isoindolinone derivatives. researchgate.net Another strategy employs a cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by potassium carbonate, to yield 3,3-dialkylated isoindolin-1-ones. This method is advantageous as it starts from readily available materials and proceeds under mild, metal-free conditions. acs.org

Furthermore, molecular iodine has been utilized as a catalyst for the synthesis of quinazolines, a related class of nitrogen heterocycles, via benzylic sp3 C-H bond amination under an oxygen atmosphere, highlighting the potential of non-metallic catalysts in C-N bond formation. nih.gov Decarboxylative cyclization reactions mediated by iodine have also been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. rsc.org These examples underscore the growing importance of metal-free strategies in heterocyclic synthesis.

| Starting Material | Reagent/Catalyst | Product | Key Features |

| 2-Benzoylbenzoic acid derivatives | Chlorosulfonyl isocyanate | Isoindolinones | One-pot, mild conditions, metal-free researchgate.net |

| Ortho-carbonyl-substituted benzonitriles | ((chloromethyl)sulfonyl)benzenes, K2CO3 | 3,3-Dialkylated isoindolin-1-ones | Cascade reaction, readily available materials, mild conditions acs.org |

| 2-Aminobenzophenones and aryl amines | Molecular iodine, O2 | 2-Arylquinazolines | Green and sustainable, benzylic C-H amination nih.gov |

| α-Amino acids and 2-methyl quinolines | Iodine | Imidazo[1,5-a]quinolines | Decarboxylative cyclization, metal-free rsc.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of isoindolinone derivatives. These reagents, featuring a carbon-metal bond, exhibit strong nucleophilic character, enabling their addition to various electrophilic precursors to form the isoindolinone core.

Organolithium reagents are highly reactive nucleophiles that readily add to carbonyl compounds and imines. cardiff.ac.uk In the context of isoindolinone synthesis, ortho-lithiated aromatic imines have been shown to react with carbon monoxide in a one-pot process to afford 2,3-disubstituted isoindolinones. researchgate.net This method provides a direct route to functionalized isoindolinones. Additionally, N-morpholinomethyl-5-lithiotetrazole, generated by deprotonation with LiHMDS, can undergo addition to aldehydes and ketones to form 5-(1-hydroxyalkyl)tetrazoles, which can be precursors to isoindolinone-like structures. nih.gov The use of less nucleophilic lithium reagents like lithium diisopropylamide (LDA) allows for directed ortho-lithiation of quinazoline (B50416) derivatives, which can then be reacted with various electrophiles to introduce substituents. cardiff.ac.uk

Grignard reagents (R-Mg-X) are another class of widely used organometallic nucleophiles. wikipedia.orgmasterorganicchemistry.com They react with phthalimides to yield 3-aryl-3-hydroxyisoindolinones. semanticscholar.org The reaction of N-benzylphthalimide with alkyl magnesium bromides is a key step in the preparation of 1,1,3,3-tetraalkylisoindolines, which are precursors to stable nitroxides. researchgate.net Grignard reagents are known to add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, a transformation that can be applied to precursors of isoindolinones. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Organozinc compounds, while less reactive than their lithium and magnesium counterparts, offer the advantage of greater functional group tolerance. wikipedia.orgsigmaaldrich.comslideshare.net They can be prepared from organic halides and zinc metal and are used in various C-C bond-forming reactions, including Negishi coupling. wikipedia.orgsigmaaldrich.com The selective addition of organozinc reagents to phthalimides is a method for synthesizing 3-hydroxyisoindolin-1-ones. nih.gov The preparation of functionalized organozinc halides allows for their use in transition metal-catalyzed cross-coupling reactions to build complex isoindolinone structures. organicreactions.org

| Organometallic Reagent | Precursor | Product | Key Features |

| Organolithium | Ortho-lithiated aromatic imine + CO | 2,3-Disubstituted isoindolinone | One-pot synthesis researchgate.net |

| Grignard Reagent | Phthalimide (B116566) | 3-Aryl-3-hydroxyisoindolinone | Addition to carbonyl semanticscholar.org |

| Organozinc Reagent | Phthalimide | 3-Hydroxyisoindolin-1-one | Selective addition, functional group tolerance nih.gov |

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. thieme-connect.com These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of isoindolinone libraries.

A modular solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinone derivatives. This reaction involves a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones in one pot. nih.govsciforum.net Another example is a catalyst-free, microwave-assisted three-component reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites to synthesize N-alkyl-isoindolinone phosphonates. tandfonline.com The Ugi reaction, a well-known MCR, has been employed to synthesize a series of isoindolinone compounds with good in vitro potency on the Kv1.5 ion channel. nih.gov Furthermore, an acid-mediated one-pot multicomponent reaction of 2-carboxybenzaldehyde, nitriles/anilines, and a nucleophile has been described for the synthesis of a range of functionalized N-substituted isoindolinone derivatives. thieme-connect.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, have also been utilized. For instance, an asymmetric organo-cascade reaction of 2-cyanobenzaldehyde (B126161) with malonate has been used to produce enantioenriched 2-(1-oxoisoindolin-3-yl)malonate. d-nb.info A novel synthetic route for isoxazolin-5-one (B1206914) glucosides, structurally related to isoindolinones, has been developed using a cascade reaction. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral isoindolinones is of great importance, as the biological activity of these compounds often resides in a single enantiomer. acs.org Asymmetric catalysis provides a powerful tool for the stereoselective synthesis of these molecules.

Various catalytic asymmetric methods have been developed for the synthesis of chiral isoindolinones, employing both chiral transition-metal complexes and organocatalysts. nih.gov

Rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4+1] annulation of benzamides with acrylic esters has been developed for the direct and stereoselective synthesis of 3-substituted isoindolinones. rsc.org Palladium-catalyzed asymmetric intramolecular allylic C-H amination offers a highly efficient route to a range of substituted chiral isoindolines with excellent enantioselectivities. chinesechemsoc.org

Organocatalysis has also emerged as a powerful strategy. Chiral Brønsted acids have been used to catalyze the enantioselective addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, to afford N(acyl),S-acetals with a tetrasubstituted stereocenter in high yields and enantioselectivities. researchgate.netrsc.org Bifunctional chiral ammonium salts have been shown to be effective in the asymmetric cascade reaction of 2-cyanobenzaldehyde with dimethyl malonate for the synthesis of (S)-2-(1-oxoisoindolin-3-yl)malonate. d-nb.info Furthermore, the asymmetric synthesis of 3-nitromethyl isoindolinones has been achieved with high enantioselectivities through a cascade aza-Henry/lactamization reaction catalyzed by a neutral bifunctional organocatalyst. acs.org

| Catalyst Type | Reaction | Product | Key Features |

| Rhodium(III) complex | Asymmetric [4+1] annulation | 3-Substituted isoindolinones | Direct and stereoselective rsc.org |

| Palladium complex | Asymmetric intramolecular allylic C-H amination | Chiral isoindolines | High efficiency and enantioselectivity chinesechemsoc.org |

| Chiral Brønsted acid | Enantioselective addition of thiols to N-acyl ketimines | N(acyl),S-acetals | High yields and enantioselectivities researchgate.netrsc.org |

| Bifunctional chiral ammonium salt | Asymmetric cascade reaction | (S)-2-(1-Oxoisoindolin-3-yl)malonate | High yields and good enantioselectivities d-nb.info |

| Neutral bifunctional organocatalyst | Asymmetric aza-Henry/lactamization | 3-(Nitromethyl)isoindolin-1-ones | High enantioselectivities acs.org |

Chiral Auxiliary Approaches

The asymmetric synthesis of 3-substituted isoindolinones, including those with a 5-hydroxy substituent, can be effectively achieved using chiral auxiliaries. This strategy involves the covalent attachment of a chiral molecule to the isoindolinone precursor, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

One of the early and effective chiral auxiliaries employed in the synthesis of chiral isoindolinones is (R)-phenylglycinol. chim.it The condensation of this chiral amino alcohol with a suitably substituted 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it This intermediate can then undergo further transformations, such as aminal ring-opening with a carbon nucleophile, to introduce a substituent at the 3-position with high stereocontrol. chim.it

Another versatile chiral auxiliary is the N-tert-butylsulfinyl group. acs.org A series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from the corresponding methyl 2-formylbenzoates. acs.org Deprotonation of these compounds followed by alkylation affords 3-substituted isoindolinones in excellent yields and with high diastereomeric ratios. acs.org This method offers a general and efficient route to a variety of chiral 3-substituted isoindolinones. acs.org

The table below summarizes the key aspects of these chiral auxiliary approaches.

| Chiral Auxiliary | Precursor | Key Reaction | Outcome | Reference |

| (R)-Phenylglycinol | 2-Formylbenzoic acid derivative | Condensation and aminal ring-opening | Single diastereomer of tricyclic γ-lactam | chim.it |

| N-tert-Butylsulfinyl | Methyl 2-formylbenzoate derivative | Deprotonation and alkylation | High yield and high diastereomeric ratio | acs.org |

Influence of Substitution on Stereoselectivity

The nature and size of substituents on the isoindolinone scaffold, particularly at the nitrogen atom (N-2) and the C-3 position, can significantly influence the stereoselectivity of certain reactions. A notable example is the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones. irb.hr

A study on a range of structurally diverse 3-alkyl-3-hydroxyisoindolin-1-ones revealed a direct correlation between the size of the N-substituent and the stereochemical outcome of the dehydration reaction. irb.hr When the nitrogen atom is unsubstituted (N-H), the reaction exclusively affords the Z-isomer. irb.hr This is attributed to minimized steric hindrance. irb.hr

Conversely, as the steric bulk of the N-substituent increases (e.g., N-methyl or N-benzyl), a stereoisomeric mixture is formed, with the E-isomer being the major component. irb.hr This shift in stereoselectivity is due to the sterically demanding N-substituent directing the C-3 alkyl group away from it during the elimination process. irb.hr Interestingly, the size of the 3-alkyl substituent itself was found to have a negligible impact on the stereochemical outcome. irb.hr

The following table illustrates the effect of the N-substituent on the stereoselectivity of the dehydration reaction.

| N-Substituent | 3-Alkyl Group | Product(s) | Major Isomer | Reference |

| H | Ethyl | Z-2a | Z (>20:1) | irb.hr |

| H | Propyl | Z-2d | Z (exclusive) | irb.hr |

| Methyl | Ethyl | E-2e and Z-2e | E (7:1) | irb.hr |

| Benzyl | Ethyl | E-2f and Z-2f | E (8:1) | irb.hr |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored, including the use of ultrasonic irradiation, aqueous reaction media, and microwave-assisted synthesis.

Ultrasonic Irradiation-Assisted Syntheses

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. A facile and efficient synthesis of a library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides has been developed using this technique. nih.govrsc.org The reaction involves the nucleophilic addition of primary amines to 3-alkylidenephthalides in isopropanol (B130326) at 50 °C under ultrasonic irradiation (47 kHz, 35 W) for 30 minutes. nih.gov This method is characterized by its tolerance of various functional groups, high efficiency, and excellent yields. nih.govrsc.org Furthermore, the synthesis can be performed on a multigram scale, highlighting its practical utility. nih.govresearchgate.net This ultrasound-assisted approach can also be extended to one-pot syntheses of other isoindolin-1-one motifs. nih.gov

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. An efficient and environmentally friendly microwave-assisted method for the synthesis of novel isoindolinone derivatives has been developed using water as the solvent. uobasrah.edu.iqresearchgate.net This one-pot, three-component reaction involves the condensation of β-ketocarboxylic acids, various primary amines, and 2-carboxybenzaldehyde. uobasrah.edu.iqresearchgate.net The reaction is promoted by cetrimonium (B1202521) bromide and proceeds via a multicomponent cascade of decarboxylation and lactamization. uobasrah.edu.iq This methodology provides good yields of the desired isoindolinone derivatives under mild conditions. uobasrah.edu.iqresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity. An efficient and catalyst-free microwave-assisted method has been developed for the synthesis of N-alkyl-isoindolinone phosphonates. informahealthcare.com This three-component reaction of 2-formylbenzoic acid, primary amines, and various dialkyl phosphites proceeds at a low temperature (60 °C) for short reaction times (10–30 minutes), affording the desired products in high yields (70–94%). informahealthcare.com In a comparative study, conventional heating at the same optimized conditions resulted in lower conversions (84–90%), highlighting the efficiency of microwave irradiation. informahealthcare.com

The table below provides a summary of the green chemistry approaches for the synthesis of isoindolinone derivatives.

| Green Chemistry Approach | Starting Materials | Key Features | Outcome | Reference(s) |

| Ultrasonic Irradiation | 3-Alkylidenephthalides, Primary amines | Short reaction time, high efficiency, scalable | Good to excellent yields of 3-hydroxyisoindolin-1-ones | nih.govrsc.orgresearchgate.netnih.gov |

| Aqueous Medium Reactions | β-Ketocarboxylic acids, Primary amines, 2-Carboxybenzaldehyde | Water as solvent, one-pot, three-component | Good yields of isoindolinone derivatives | uobasrah.edu.iqresearchgate.net |

| Microwave-Assisted Synthesis | 2-Formylbenzoic acid, Primary amines, Dialkyl phosphites | Catalyst-free, short reaction time, low temperature | High yields of N-alkyl-isoindolinone phosphonates | informahealthcare.com |

Synthesis of Specific Functionalized Isoindolinone Derivatives (e.g., Trifluoromethylated, Phosphonates)

The introduction of specific functional groups, such as trifluoromethyl and phosphonate (B1237965) moieties, into the isoindolinone scaffold can significantly modulate its biological activity. Consequently, synthetic methods for accessing these functionalized derivatives are of great interest.

A radical trifluoromethylation reaction of tertiary enamides has been developed to prepare trifluoromethyl-containing isoindolinones under mild conditions. nih.govrsc.org This method utilizes TMSCF₃ as the trifluoromethyl radical source, PhI(OAc)₂ as an oxidant, and KHF₂ as an additive. nih.govrsc.org The reaction proceeds via a cascade radical addition and cyclization process, converting tertiary enamides into trifluoromethyl-containing isoindolinones in moderate to good yields. nih.govrsc.org

The synthesis of isoindolin-1-one-3-phosphonates can be achieved through a 'one-pot' three-component reaction of 2-formylbenzoic acid, a primary amine, and diethyl phosphite (B83602) under mild and solvent-free conditions. tandfonline.comresearchgate.net This method provides the desired phosphonate derivatives in good yields (74–86%) after stirring at 80 °C for one hour. tandfonline.comresearchgate.net An alternative efficient synthesis of phosphonic acids bearing the isoindolin-1-one moiety involves the dehydrative aromatization of the corresponding epoxyisoindolyl phosphonates. tandfonline.com

The following table summarizes the synthetic approaches for these specific functionalized isoindolinone derivatives.

| Functional Group | Synthetic Method | Key Reagents/Conditions | Outcome | Reference(s) |

| Trifluoromethyl | Radical trifluoromethylation of tertiary enamides | TMSCF₃, PhI(OAc)₂, KHF₂ | Moderate to good yields | nih.govrsc.org |

| Phosphonate | Three-component reaction | 2-Formylbenzoic acid, primary amine, diethyl phosphite; 80 °C, solvent-free | Good yields (74–86%) | tandfonline.comresearchgate.net |

| Phosphonate | Dehydrative aromatization | Epoxyisoindolyl phosphonates | Phosphonic acids with isoindolin-1-one moiety | tandfonline.com |

Reaction Mechanisms and Mechanistic Investigations of 5 Hydroxyisoindolin 1 One Transformations

N-Acyliminium Ion Chemistry in Isoindolinone Reactivity

N-acyliminium ions (NAIs) are highly electrophilic and versatile reactive intermediates crucial for the functionalization of isoindolinones. researchgate.net 3-Hydroxyisoindolinones, including the 5-hydroxy variant, are stable precursors that can be readily converted to N-acyliminium ions under acidic conditions. nih.govnih.gov This transformation is typically achieved by treating the 3-hydroxyisoindolinone with either a Brønsted or Lewis acid catalyst. researchgate.netqub.ac.uk The resulting N-acyliminium ion is a powerful electrophile that can be trapped by a wide range of carbon and heteroatom nucleophiles, providing an effective method for carbon-carbon and carbon-heteroatom bond formation at the C-3 position. researchgate.netnih.gov

This reactivity allows for the synthesis of diverse 3-substituted and 3,3-disubstituted isoindolinones. researchgate.netnih.gov The stability of the N-acyliminium ion intermediate is enhanced compared to a standard carbocation due to the nitrogen atom, which can stabilize the positive charge. chim.it This inherent stability and high reactivity have been exploited in numerous synthetic applications. For instance, calcium-catalyzed generation of N-acyliminium ions from 3-hydroxyisoindolinones has been shown to be effective for subsequent reactions with carbon, nitrogen, and sulfur-based nucleophiles, yielding a variety of functionalized products. nih.govqub.ac.uk Similarly, organoalanes generated in situ have been used as effective nucleophiles in additions to these N-acyliminium ions. nih.gov

| Catalyst Type | Nucleophile Class | Resulting Product | Reference |

| Brønsted Acid | Indoles, Thiols, Amines, Amides | 3-Substituted Isoindolinones | researchgate.net |

| Lewis Acid (e.g., Ca(II), Ni(II)) | Allylsilanes, Silyl (B83357) enol ethers, Aromatics | 3,3-Disubstituted Isoindolinones | researchgate.netnih.gov |

| Chiral Phosphoric Acid | Thiols | Chiral N(acyl),S-acetals | rsc.org |

| --- | Alkenylalanes | Functionalized Isoindolinones | nih.gov |

Ring-Opening and Rearrangement Pathways

The isoindolinone core can undergo several types of rearrangements, often facilitated by catalysts or reactive intermediates, leading to novel molecular architectures.

Acid catalysis can promote significant structural modifications in isoindolinone derivatives. For example, isoindolinone-derived hydroxylactams bearing enone or enal functionalities undergo acid-catalyzed intramolecular reactions. acs.org In this process, N-acylenamides are generated in situ, which then react with the tethered enone or enal moiety through a formal [4+2] cycloaddition. acs.org This cascade reaction constructs complex cyclohexanone- and dihydropyran-fused ring systems, leading to spiro isoindolinone derivatives. acs.org Another example involves the acid-catalyzed Meyer–Schuster rearrangement of isoindolinone-based propargylic alcohols, which, when followed by an intermolecular Friedel–Crafts alkylation, assembles 3,3-disubstituted isoindolinones. researchgate.net

Metal carbenoids, typically generated from the reaction of a transition metal catalyst with a diazo compound, can mediate unique rearrangements in isoindolinone systems. libretexts.org Rhodium(II) catalysts are particularly effective in this regard. When an α-diazo dihydroindolinone derivative is treated with a rhodium(II) catalyst, a rhodium carbenoid intermediate is formed. nih.gov This intermediate can undergo a subsequent intramolecular cyclization by reacting with the neighboring amido carbonyl group. nih.gov This step results in the formation of a transient carbonyl ylide, a 1,3-dipole. This ylide is a key rearranged intermediate that can be trapped by various dipolarophiles in [3+2]-cycloaddition reactions, rapidly assembling complex azapolycyclic ring systems. nih.gov This tandem carbenoid cyclization-cycloaddition cascade represents a powerful strategy for building molecular complexity from simpler isoindolinone precursors. nih.gov

| Precursor | Catalyst | Key Intermediate | Final Product Type | Reference |

| α-Diazo Dihydroindolinone | Rh₂(OAc)₄ | Rhodium Carbenoid, Carbonyl Ylide | Azapolycyclic [3+2] Cycloadduct | nih.gov |

| Isoindolinone-derived Hydroxylactam | Brønsted Acid | N-Acylenamide | Spiro Isoindolinone | acs.org |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental strategy for the synthesis of the isoindolinone ring system itself and for constructing more complex fused heterocycles. These reactions can be promoted by various catalysts or reaction conditions. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides provides an efficient route to 3-acyl and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions. nih.gov Metal-free conditions have also been developed; for instance, the intramolecular cyclization of 2-benzoylbenzoic acid derivatives can be achieved using chlorosulfonyl isocyanate to yield novel isoindolinones. nih.gov

The mechanism of these cyclizations often involves the activation of a precursor followed by nucleophilic attack from a tethered group. In a synthesis of pyrido-[2,1-a]isoindolones, a carboxylic acid is activated by tosyl chloride, enabling an unprecedented intramolecular cyclization involving an electron-poor pyridinic nitrogen. nih.gov The stereoselectivity of such cyclizations, particularly those proceeding through N-acyliminium ion intermediates, can be rationalized by considering the development of strain in the transition state. acs.org

Radical Reaction Pathways in 5-Hydroxyisoindolin-1-one Derivatization

Radical chemistry offers powerful and often complementary methods for the synthesis and functionalization of isoindolinones. A controlled radical cyclization cascade has been reported for the synthesis of 3-hydroxyisoindolin-1-ones from o-alkynylated benzamides. nih.gov This process is initiated by a metal-free photoredox-catalyzed generation of an amidyl N-centered radical via a proton-coupled electron transfer (PCET) process. nih.gov This nitrogen-centered radical then undergoes an intramolecular addition to the C-C triple bond, leading to the isoindolinone core after further steps. nih.gov The reaction pathway can be tuned by reaction time to yield different products. nih.gov

Other radical-based strategies include cascade reactions for building more complex fused systems. An oxidative radical cyclization–cyclization reaction, using an oxidant like iron(III) chloride, can synthesize 1H-benzo[f]isoindole derivatives from substrates containing both allyl and phenyl groups as radical acceptors. mdpi.com The mechanism involves an initial intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to complete the cascade. mdpi.com Furthermore, radical addition-reduction reactions have been applied to the synthesis of 3-substituted isoindolinone derivatives. mdpi.com

| Radical Type | Generation Method | Key Mechanistic Step | Product | Reference |

| Amidyl N-centered radical | Photoredox Catalysis (PCET) | Intramolecular addition to alkyne | 3-Hydroxyisoindolin-1-one | nih.gov |

| Carbon-centered radical | Oxidant (e.g., FeCl₃) | Cascade cyclization-cyclization | 1H-Benzo[f]isoindole derivative | mdpi.com |

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in isoindolinone transformations. DFT calculations can provide detailed insights into transition state geometries, reaction energy profiles, and the electronic properties of intermediates, which helps in understanding reactivity and selectivity. nih.govacs.org

For example, in the synthesis of pyrido-[2,1-a]isoindolones, DFT calculations were used to investigate the mechanism of an unprecedented intramolecular cyclization, confirming the proposed pathway involving a carboxylic acid activated by tosyl chloride. nih.gov Computational studies have also been employed to understand the importance of specific directing groups in C-H activation and cyclization processes leading to isoindoline (B1297411) cores. In studies of isoindoline-1,3-dione derivatives, DFT has been used to model the three-dimensional structure, analyze frontier molecular orbitals (HOMO-LUMO) to predict sites of reactivity, and correlate calculated structures with experimental crystallographic data. nih.gov These theoretical investigations are crucial for rationalizing observed experimental outcomes and for the predictive design of new synthetic routes and catalysts. acs.orgmdpi.com

Biological Activities and Therapeutic Potential of 5 Hydroxyisoindolin 1 One and Analogues

Anticancer and Cytotoxic Activities

The isoindolinone framework is a key pharmacophore in the design of novel anticancer agents. jocpr.comingentaconnect.com Derivatives of this class have been shown to possess potent antiproliferative effects, targeting various mechanisms involved in cancer progression. doaj.org

A crucial step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic effects against various human cancer cell lines. Isoindolinone analogues have been tested extensively against cell lines representing different types of cancer, including colon adenocarcinoma (HT-29), chronic myelogenous leukemia (K562), and hepatocellular carcinoma (HepG2).

In one study, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxic activities. Among the tested compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated significant antitumor activity specifically against the HepG2 cancer cell line, with an IC50 value of 5.89 µM. jocpr.comjocpr.com

Another investigation focused on isoindoline-1,3-dione derivatives and their effects on blood cancer cell lines. The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was identified as a potent inhibitor of cancer cell viability, showing a CC50 value of 3.81 μg/mL against K562 cells. researchgate.net

The evaluation of synthesized isoindoline (B1297411) derivatives against HT-29 colon cancer cells has also yielded promising results. One derivative, referred to as NCTD4, was found to inhibit the growth of HT-29 cells by causing membrane damage, demonstrating a dose-dependent cytotoxic effect. nih.gov Furthermore, novel cyclic peptide analogues of the natural product Fenestin A, which incorporate an isoindolinone fragment, have shown significant anti-proliferative activity. One such analogue, Peptide 3b, was particularly effective against HepG2 cells, with an IC50 value of 24.7 μM. nih.gov

| Compound Name/Reference | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | IC50 | 5.89 µM | jocpr.comjocpr.com |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | CC50 | 3.81 µg/mL | researchgate.net |

| NCTD4 | HT-29 | Dose-dependent cytotoxic effect | nih.gov | |

| Peptide 3b (Fenestin A analogue) | HepG2 | IC50 | 24.7 µM | nih.gov |

The consistent demonstration of cytotoxic activity has positioned the isoindolinone skeleton as a valuable scaffold for the development of new antitumor drugs. jocpr.com Research has expanded beyond simple cytotoxicity to explore more specific mechanisms of action, such as enzyme inhibition. A series of novel isoindolinone derivatives were developed as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov Several of these compounds exhibited nanomolar IC50 values against HDAC1 and showed potent antiproliferative activities against various cancer cell lines. nih.gov

The development of isoindolinone derivatives is part of a broader effort to identify multifunctional bioactive agents. nih.gov An ideal anticancer drug should selectively target cancer cells while minimizing toxicity to healthy tissues. Studies have shown that some isoindolinone derivatives exhibit a degree of selectivity toward cancer cells, with weak cytotoxicity observed against normal cell lines like mouse fibroblast L929 cells. nih.govnih.gov This selectivity is a critical attribute for potential therapeutic candidates, suggesting that isoindolinone derivatives hold substantial promise for further pharmaceutical development as effective and safer anticancer agents. nih.govresearchgate.net

Neurological and Central Nervous System (CNS) Activities

In addition to their anticancer properties, compounds featuring the isoindolin-1-one (B1195906) moiety have been reported to possess a range of activities within the central nervous system. researchgate.net These include sedative, hypnotic, and neuroprotective effects, as well as the ability to modulate key neurotransmitter systems.

Certain isoindolin-1-one derivatives have been specifically developed as novel water-soluble sedative-hypnotic agents. jst.go.jp In a study involving the synthesis and evaluation of approximately 170 derivatives, a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogues showed potent sedative-hypnotic activity when administered intravenously to mice. jst.go.jp One of these derivatives, JM-1232(-), was developed as a sedative and hypnotic agent with a strong affinity for the central benzodiazepine (B76468) binding site of the gamma-aminobutyric acid(A) (GABA(A)) receptor, a primary target for sedative drugs. nih.gov The hypnotic effects of these compounds were quantified by determining their hypnotic dose (HD50), the dose required to induce sleep in 50% of the test subjects.

| Compound Reference | Hypnotic Dose (HD50) | Citation |

|---|---|---|

| Analogue 3(−) | 2.35 mg/kg | jst.go.jp |

| Analogue 5(−) | 1.90 mg/kg | jst.go.jp |

| Analogue 27(−) | 2.17 mg/kg | jst.go.jp |

| Analogue 47(−) [JM-1232(−)] | 3.12 mg/kg | jst.go.jp |

Oxidative stress is a key pathological factor in several age-related neurodegenerative diseases. nih.govtandfonline.com Consequently, compounds that can protect neuronal cells from oxidative damage are of significant therapeutic interest. Recently synthesized isoindoline-dione derivatives have been shown to exert neuroprotective effects in a neuronal-like cell line (SH-SY5Y) under oxidative stress induced by hydrogen peroxide. nih.govtandfonline.com

These derivatives were found to increase the viability of the SH-SY5Y cells by mitigating oxidative stress. nih.govtandfonline.com The protective mechanism involves the reduction of intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. tandfonline.com Furthermore, these isoindoline derivatives were observed to increase the gene expression levels of NRF2, a critical transcription factor that regulates the cellular response to oxidative stress, and its associated downstream antioxidant enzymes like NQO-1 and GSTK1. nih.govtandfonline.comtandfonline.com These findings indicate that isoindoline derivatives can confer neuroprotection through the activation of endogenous antioxidant defense mechanisms. nih.gov The phenolic compound Erinacerin W, which possesses an isoindolinone skeleton and was isolated from Hericium erinaceus mycelia, has also been reported to exhibit neuroprotective effects. mdpi.com

The serotonin (B10506) 2C receptor (5-HT2C) is widely expressed in the central nervous system and is a key therapeutic target for a variety of disorders, including schizophrenia, obesity, and drug abuse. nih.govsnmjournals.org A new class of isoindolone derivatives has been identified as potent and selective antagonists for the 5-HT2C receptor. researchgate.net

In binding assays, these compounds have demonstrated high affinity for the 5-HT2C receptor, with significantly lower affinity for the highly homologous 5-HT2A and 5-HT2B receptors, which is crucial for avoiding potential side effects. nih.gov For example, 7-halogen-2-phenyl isoindolone derivatives were synthesized and showed high affinities for the 5-HT2C receptor. nih.gov The high selectivity and affinity of these compounds have led to their development as potential radioligands for in vivo imaging of 5-HT2C receptor densities using Positron Emission Tomography (PET), which could aid in understanding the role of this receptor in various neuropsychiatric conditions. nih.govsnmjournals.org

| Compound Reference | Receptor | Binding Affinity (Ki or pKi) | Citation |

|---|---|---|---|

| Chloro-isoindolone derivative (6) | 5-HT2C | pKi = 8.8 | researchgate.net |

| Bromo-isoindolone derivative (7) | 5-HT2C | pKi = 9.1 | researchgate.net |

| 7-iodo-2-[4-methoxy-3-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl]isoindolin-1-one | 5-HT2C | Ki = 1.1 nM | snmjournals.org |

Anti-inflammatory and Immunomodulatory Potentials

The isoindolinone core is integral to compounds with significant anti-inflammatory and immunomodulatory activities. While direct studies on 5-Hydroxyisoindolin-1-one are limited, its role as a key intermediate in the synthesis of potent anti-inflammatory agents underscores the potential of this scaffold. google.comgoogle.com Specifically, this compound is utilized as a precursor for creating ω-carboxy aryl substituted diphenyl ureas, a class of compounds that function as p38 kinase inhibitors. google.comgoogle.com The p38 mitogen-activated protein (MAP) kinases are crucial in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). google.com Compounds that inhibit p38 kinase are classified as cytokine-suppressive anti-inflammatory drugs (CSAIDs), highlighting the role of the this compound structure in developing molecules that can modulate cytokine-mediated diseases. google.comgoogle.com

The broader family of isoindolin-1-one derivatives has well-established anti-inflammatory credentials. For instance, Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) built upon the isoindolinone skeleton. researchgate.net Furthermore, derivatives of the related isoindoline-1,3-dione structure, such as lenalidomide, are known to possess potent immunomodulatory effects, further demonstrating the capacity of this structural class to influence immune and inflammatory pathways. researchgate.net

Antimicrobial and Antiviral Properties

Analogues of this compound have demonstrated notable activity against a range of microbial and viral targets.

Antimicrobial Research Studies have shown that various N-substituted isoindolin-1-ones possess broad-spectrum antimicrobial activity. nih.govresearchgate.net For example, a series of N-substituted isoindolin-1-one-3-phosphonates were synthesized and screened against several bacterial and fungal strains. tandfonline.comresearchgate.net These compounds showed activity against Gram-positive bacteria, including Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus, as well as the fungus Candida albicans. tandfonline.comresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds indicated potent antimicrobial effects. tandfonline.com Another study reported that isoindolinones exhibited promising antibacterial activity against Bacillus subtilis and Escherichia coli, with the carboxyl functional group appearing to be important for this activity.

Table 1: Antimicrobial Activity of Selected Isoindolin-1-one Analogues

| Compound ID | Organism | Test | Result | Reference |

|---|---|---|---|---|

| 4a (phosphonate) | Micrococcus luteus | Inhibition Zone | 35 mm | tandfonline.comresearchgate.net |

| 4b (phosphonate) | Micrococcus luteus | Inhibition Zone | 24 mm | tandfonline.comresearchgate.net |

| 4a (phosphonate) | L. monocytogenes | Inhibition Zone | 22 mm | tandfonline.comresearchgate.net |

| 4d (phosphonate) | C. albicans | MIC | 3.9 µg/mL | tandfonline.com |

| General (N-substituted) | B. subtilis | MIC | 0.328-3.6 mg/mL | |

Antiviral Research The isoindolin-1-one scaffold is a key feature in the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov This viral enzyme is essential for inserting the viral DNA into the host cell's genome, a critical step for viral replication. nih.goviapac.orgpatsnap.com Analogues such as 6,7-dihydroxyisoindolin-1-ones have been developed as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These molecules function by chelating the two catalytic magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking its function. nih.gov The introduction of sulfonamide groups into the 6,7-dihydroxyoxoisoindolin-1-one platform has been shown to enhance potency by more than two orders of magnitude in cell-based assays, with some compounds demonstrating greater potency than the clinically used drug raltegravir (B610414) against resistant viral strains. nih.gov

Enzyme Inhibition Studies

Derivatives of the isoindolin-1-one core structure have been extensively investigated as inhibitors of various clinically relevant enzymes.

Isoindolinone-based compounds have emerged as a highly valuable class of inhibitors for poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. google.com By inhibiting PARP-1, these compounds prevent the repair of such breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. nih.gov This mechanism is particularly effective in cancer cells that have defects in other DNA repair pathways, such as homologous recombination. google.com

A notable example is (S)-13 (NMS-P515), a potent and stereospecific inhibitor of PARP-1 with a biochemical dissociation constant (Kd) of 0.016 µM and a cellular IC₅₀ of 0.027 µM for inhibiting PAR synthesis. nih.gov The introduction of a methyl group at the C1 position of the isoindolinone core was a key modification that improved binding efficiency and drug-like properties. nih.gov

Table 2: PARP-1 Inhibition by Isoindolinone Analogues

| Compound | Assay Type | Target | Result (µM) | Reference |

|---|---|---|---|---|

| (S)-13 (NMS-P515) | SPR (Binding) | PARP-1 | Kd: 0.016 | nih.gov |

| (R)-13 | SPR (Binding) | PARP-1 | Kd: 1.76 | nih.gov |

| (S)-13 (NMS-P515) | PAR Assay (Cellular) | PARP-1 | IC₅₀: 0.027 | nih.gov |

| (R)-13 | PAR Assay (Cellular) | PARP-1 | IC₅₀: 0.162 | nih.gov |

| (±)-18 | Binding | PARP-1 | Kd: 0.06 | nih.gov |

| (±)-18 | PAR Assay (Cellular) | PARP-1 | IC₅₀: 0.64 | nih.gov |

The isoindolinone skeleton is a key component in a novel class of potent histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.govucl.ac.uk Inhibitors of these enzymes are being actively pursued as therapeutic agents, particularly for cancer.

Researchers have developed series of isoindolinone derivatives that demonstrate nanomolar inhibitory activity against HDACs. researchgate.netnih.gov For instance, a series of novel derivatives yielded compounds with IC₅₀ values against HDAC1 as low as 57.9 nM. nih.govepa.gov Another study focused on isoindolinone-hydroxamic acid derivatives, with one representative compound showing more potent growth-inhibitory activity against pancreatic cancer cells than the clinically used HDAC inhibitor vorinostat. nih.gov The isoindolinone moiety often acts as a "capping group," which can form key interactions with the surface of the enzyme's active site, contributing to both potency and selectivity. researchgate.netucl.ac.uk

Table 3: HDAC1 Inhibition by Selected Isoindolinone Analogues

| Compound ID | IC₅₀ (nM) | Reference |

|---|---|---|

| 5a | 65.6 | nih.govepa.gov |

| 5b | 65.1 | nih.govepa.gov |

| 13a | 57.9 | nih.govepa.gov |

Derivatives of the isoindoline scaffold, the reduced form of isoindolin-1-one, have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). researchgate.netnih.gov DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. nih.govmdpi.com Therefore, DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. mdpi.com

A study of isoindoline derivatives identified compound 4b as a highly selective and potent inhibitor of human recombinant DPP-IV, with an IC₅₀ value of 11 nM. nih.gov The compounds in this class demonstrated excellent selectivity for DPP-IV over other related peptidases, such as DPP-8 and DPP-9. nih.gov

Table 4: DPP-IV Inhibition by Isoindoline Analogues

| Compound ID | DPP-IV IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4a | 31 | >10000 | >10000 | nih.gov |

| 4b | 11 | >10000 | >10000 | nih.gov |

| 4c | 30 | >10000 | >10000 | nih.gov |

| 4d | 50 | >10000 | >10000 | nih.gov |

| 4e | 14 | >10000 | >10000 | nih.gov |

The isoindolin-1-one scaffold has proven to be an effective template for the development of urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov By generating ammonia, the enzyme helps the bacteria survive in the acidic environment of the stomach.

A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov All sixteen synthesized compounds showed urease inhibitory activity. The most potent compound, 5c , exhibited an IC₅₀ value of 10.07 µM, making it over twofold more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 µM) and tenfold more potent than hydroxyurea (B1673989) (IC₅₀ = 100.00 µM). nih.gov

Table 5: Urease Inhibition by 2,3-Disubstituted Isoindolin-1-one Analogues

| Compound ID | Urease IC₅₀ (µM) | Reference |

|---|---|---|

| 5a | 15.11 ± 0.32 | nih.gov |

| 5b | 12.30 ± 0.15 | nih.gov |

| 5c | 10.07 ± 0.28 | nih.gov |

| 5d | 11.23 ± 0.41 | nih.gov |

| 5h | 13.48 ± 0.22 | nih.gov |

| Thiourea (Standard) | 22.01 ± 0.10 | nih.gov |

| Hydroxyurea (Standard) | 100.00 ± 0.02 | nih.gov |

Other Pharmacological Activities

Derivatives of the isoindolin-1-one core structure have been investigated for a variety of pharmacological effects, including antiangiogenic, antidiabetic, antihyperlipidemic, and diuretic activities.

Antiangiogenic Activity:

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Certain analogues of this compound, particularly those based on the thalidomide (B1683933) structure (which contains an isoindoline-1,3-dione moiety), have demonstrated antiangiogenic properties. nih.gov A study evaluating 27 chemically diverse thalidomide analogues in an ex vivo rat aorta ring assay identified several compounds with significant antiangiogenic activity. nih.gov Furthermore, new immunomodulatory drugs (IMIDs) featuring a substituted isoindolinone ring are being explored for their potential in treating disorders associated with angiogenesis. nih.gov Research into VEGFR-2-targeting benzo[g]quinazoline (B13665071) derivatives has also shown that incorporating an isoindoline moiety can contribute to antiangiogenic effects. mdpi.com

Antidiabetic Activity:

Several isoindolinone analogues have shown promise as potential antidiabetic agents. The inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, is an effective approach to controlling blood glucose levels. nih.gov Studies have shown that isoindoline derivatives can exhibit potent inhibitory activity against α-glucosidase. nih.gov For instance, novel synthesized compounds integrating quinoline (B57606) and isoindoline moieties have displayed noteworthy inhibitory activity against both α-glycosidase and α-amylase. nih.gov One particular compound from this series, featuring a 2-amino-pyridine group attached to the isoindoline structure, showed more potent inhibition of both enzymes than the standard drug, acarbose. nih.gov A targeted search for hypoglycemic agents among N-substituted isoindoline-1,3-diones further supports the potential of this chemical class in developing new antidiabetic therapies. researchgate.net

Antihyperlipidemic Activity:

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. nih.gov Research has indicated that isoindolin-1-one derivatives possess significant hypolipidemic activity. A study on a series of substituted 3-imino-1-oxoisoindolines found that they effectively lowered both serum cholesterol and triglyceride levels in mice. nih.gov Specifically, compounds with N-alkyl substitutions on both the ring and the exocyclic imino group showed potent activity. nih.gov For example, 2-butyl-3-butylimino-1-oxoisoindoline (B15424715) reduced serum cholesterol by 52% and triglycerides by 42% in mice. nih.gov In rats, the same compound lowered serum cholesterol by 60% and triglycerides by 43%, while also elevating high-density lipoprotein (HDL) cholesterol levels, suggesting a favorable impact on the lipid profile. nih.gov Additionally, some N-substituted derivatives of phthalimide (B116566) (isoindoline-1,3-dione) are known to possess hypolipidemic properties. mdpi.com The clinical drug Mazindol, which contains an isoindoline framework, is used in the management of obesity, often associated with hyperlipidemia. preprints.org

Table 1: Antihyperlipidemic Activity of Selected Isoindolin-1-one Analogues in Mice

| Compound | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |

|---|---|---|

| 2-Butyl-3-butylimino-1-oxoisoindoline | 52 | 42 |

| 2-Pentyl-3-imino-1-oxoisoindoline | 42 | 61 |

Data from a study in CF1 mice after 16 days of dosing at 20 mg/kg/day ip. nih.gov

Diuretic Activity:

Diuretics are medications that promote the excretion of water and salts from the body, and they are commonly used to treat hypertension and edema. preprints.org The isoindolin-1-one scaffold is present in clinically used diuretics. Chlorthalidone, a well-known diuretic drug, features an isoindolin-1-one core with chloro and sulfonamide substitutions. preprints.org Historical clinical studies dating back to 1961 have also reported on the diuretic action of isoindoline derivatives. nih.gov Furthermore, a patent describes a class of 3-oxoisoindole compounds specifically designed for their utility as diuretics. google.com

Structure-Activity Relationship (SAR) Studies

The biological activity of isoindolin-1-one derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

In the context of anticancer activity, the isoindolin-1-one scaffold is considered a privileged structure. researchgate.net SAR analyses have revealed key insights for different cancer-related targets:

EGFR Inhibition: For 2,3-disubstituted isoindolin-1-one derivatives targeting the epidermal growth factor receptor (EGFR), specific substitutions are critical for activity. researchgate.net

PI3Kγ Inhibition: In a study of 215 isoindolin-1-one-based compounds as selective inhibitors of the PI3Kγ isoform, 3D-QSAR models were developed to predict activity based on structural features. The models highlighted the importance of specific hydrophobic and affinity subsites for binding. mdpi.com

General Cytotoxicity: For isoquinolin-1-ones, substitutions at the N-position and the 3-position significantly influence anticancer potency. One study found that 3-Biphenyl-N-methylisoquinolin-1-one exhibited the most potent activity against five different human cancer cell lines. nih.gov

For isoindole-1,3(2H)-dione derivatives, SAR studies have shown that the type of substituent greatly affects their cytotoxic effects. nih.gov The anticancer activity can be enhanced by the presence of specific functional groups, such as silyl (B83357) ethers and halogens. nih.govresearchgate.net For example, tetra-brominated derivatives were found to be more effective than tetra-chlorinated ones, and the presence of both a silyl ether and a bromine group on the structure was identified as a favorable combination for anticancer activity. nih.govresearchgate.net

Beyond cancer, SAR has also been explored for other activities. In a series of isoindoline–pyridine (B92270) derivatives with antioxidant and antidiabetic properties, it was found that an amino group on the pyridine ring led to better activity compared to an oxo group. mdpi.com Furthermore, the presence of electron-withdrawing chloro groups on an attached phenyl ring appeared to enhance the inhibitory activity. mdpi.com

Table 2: Key SAR Findings for Isoindolinone Analogues

| Activity | Structural Moiety | Key SAR Findings | Reference |

|---|---|---|---|

| Anticancer | Isoquinolin-1-one | N-methyl and 3-biphenyl substitutions enhance potency. | nih.gov |

| Anticancer | Isoindole-1,3(2H)-dione | Halogenation (Br > Cl) and silyl ether groups increase activity. | nih.govresearchgate.net |

| Antidiabetic | Isoindoline-Pyridine | Amino group on pyridine is superior to an oxo group. Electron-withdrawing groups on the phenyl ring increase activity. | mdpi.com |

| PI3Kγ Inhibition | Isoindolin-1-one | Specific hydrophobic and affinity subsites are critical for binding. | mdpi.com |

Advanced Characterization and Spectroscopic Analysis in 5 Hydroxyisoindolin 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including "5-Hydroxyisoindolin-1-one". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of isoindolin-1-one (B1195906) derivatives, characteristic signals reveal the arrangement of protons. For instance, the protons on the aromatic ring typically appear in the downfield region, and their splitting patterns provide information about the substitution pattern. The protons of the methylene (B1212753) group in the five-membered ring also show distinct chemical shifts.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Isoindolinone-Related Scaffolds

| Proton/Carbon | Exemplary Chemical Shift (δ) ppm | Notes |

| Aromatic CH | 7.0 - 8.0 | Chemical shifts and multiplicity depend on substitution. |

| CH₂ (isoindolinone ring) | ~4.5 | Can vary based on substituents on the nitrogen. |

| C=O (lactam) | 165 - 175 | Characteristic downfield shift for a carbonyl carbon. |

| Aromatic C-O | 150 - 160 | Carbon attached to the hydroxyl group. |

| Aromatic C | 110 - 140 | Range for other aromatic carbons. |

Note: The data in this table is representative of the isoindolinone scaffold and is not specific to "this compound".

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For "this compound" (C₈H₇NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition chemscene.com. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The structure elucidation of isoindolin-1-one derivatives is often confirmed using HRMS to ensure the calculated mass aligns with the found mass nih.gov. The capabilities of HRMS make it an invaluable tool for analyte characterization and screening in pharmaceutical development nih.gov.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | chemscene.com |

| Molecular Weight | 149.15 g/mol | chemscene.com |

| Exact Mass (Calculated) | 149.0477 | - |

| HRMS (m/z) [M+H]⁺ (Found) | Data not available in search results | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

For "this compound", the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. The O-H stretching vibration typically appears as a broad band, while the N-H stretch of the lactam is also a notable feature. The C=O stretching of the lactam ring gives rise to a strong absorption band. The presence of these key functional groups can be confirmed by analyzing the IR spectrum nih.gov.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (lactam) | 3100 - 3500 | Stretching |

| C=O (lactam) | 1650 - 1700 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O (hydroxyl) | 1000 - 1260 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

Note: The data in this table represents typical ranges for the indicated functional groups.

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, bond lengths, and bond angles.

This technique provides an unambiguous determination of the absolute structure and stereochemistry of a molecule. While a specific crystal structure for "this compound" was not found in the provided search results, X-ray crystallography has been extensively used to characterize various derivatives of isoindolinone and related heterocyclic systems researchgate.net. These studies are crucial for understanding the supramolecular interactions, such as hydrogen bonding, in the solid state nih.gov. The determination of the absolute configuration of a molecule is a key application of X-ray crystallography in drug design and development nih.gov.

Spectroscopic Methodologies for Biological Activity Assessment (e.g., MTT Assays)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability, proliferation, and cytotoxicity, which are important parameters for evaluating the biological activity of a compound.

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells nih.govnih.gov. The amount of formazan produced is proportional to the number of viable cells. The cytotoxic effects of novel isoindole-1,3-dione analogues have been evaluated by determining cellular viability using the MTT assay against various cancer cell lines researchgate.net. This method allows for the screening of compounds to identify potential therapeutic agents. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀). While specific MTT assay data for "this compound" is not available in the search results, the methodology is a standard approach for assessing the biological activity of this class of compounds.

Computational Chemistry and Theoretical Studies of 5 Hydroxyisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.govsemanticscholar.org For the isoindolinone scaffold, DFT studies are used to investigate molecular and electronic properties, the nature of chemical bonds, and reactivity descriptors. nih.govsemanticscholar.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. usx.edu.cn For instance, in a study on the related compound 3-hydroxy-3-phenyl-isoindolin-1-one, the HOMO-LUMO energy gap was calculated to be 5.37 eV, providing insight into the charge transfer within the molecule. usx.edu.cnresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable technique. It creates a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species and biological targets. researchgate.net